molecular formula C9H8ClNO5 B13499773 2-Chloro-3,4-dimethoxy-5-nitro-benzaldehyde

2-Chloro-3,4-dimethoxy-5-nitro-benzaldehyde

Cat. No.: B13499773
M. Wt: 245.61 g/mol
InChI Key: PKUPDUIRTWLSQH-UHFFFAOYSA-N
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Description

2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C9H8ClNO5 It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine, methoxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde can be synthesized through the nitration of 2-chloro-3,4-dimethoxybenzaldehyde. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of 2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Amines, thiols.

    Condensation Reagents: Malononitrile, ethyl cyanoacetate.

Major Products Formed

Scientific Research Applications

2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro and chloro) groups on the benzene ring. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .

Properties

Molecular Formula

C9H8ClNO5

Molecular Weight

245.61 g/mol

IUPAC Name

2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde

InChI

InChI=1S/C9H8ClNO5/c1-15-8-6(11(13)14)3-5(4-12)7(10)9(8)16-2/h3-4H,1-2H3

InChI Key

PKUPDUIRTWLSQH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1OC)Cl)C=O)[N+](=O)[O-]

Origin of Product

United States

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